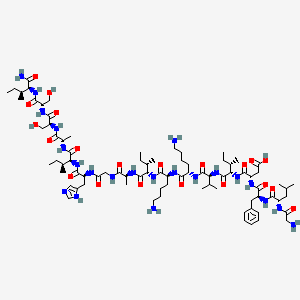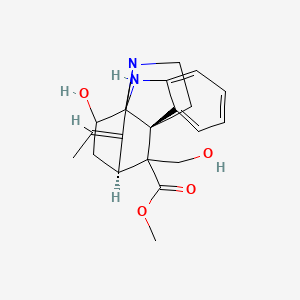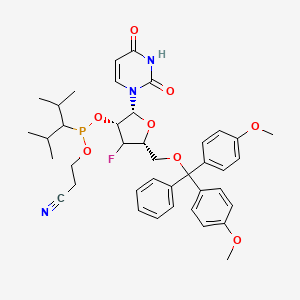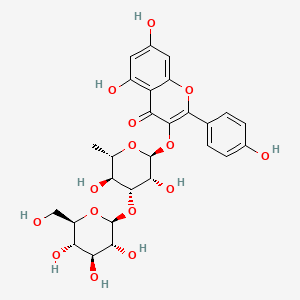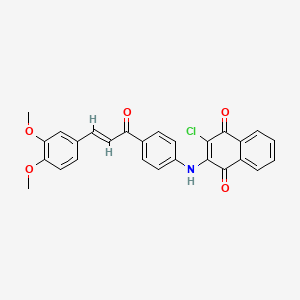
FGFR1 inhibitor-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FGFR1 inhibitor-9 is a compound that targets the fibroblast growth factor receptor 1 (FGFR1), a member of the receptor tyrosine kinase family. FGFR1 plays a crucial role in cell growth, proliferation, and differentiation. Dysregulation of FGFR1 signaling is implicated in various cancers, making FGFR1 inhibitors valuable in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of FGFR1 inhibitor-9 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the purity and identity of the compound .
化学反応の分析
Types of Reactions
FGFR1 inhibitor-9 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides under various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
FGFR1 inhibitor-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study FGFR1 signaling pathways and their role in cellular processes.
Biology: Employed in cell culture studies to investigate the effects of FGFR1 inhibition on cell proliferation, differentiation, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated FGFR1 signaling, such as breast cancer, lung cancer, and bladder cancer.
Industry: Utilized in drug discovery and development programs to identify and optimize new FGFR1 inhibitors with improved efficacy and safety profiles
作用機序
FGFR1 inhibitor-9 exerts its effects by binding to the ATP-binding site of FGFR1, preventing the receptor from phosphorylating its downstream signaling proteins. This inhibition disrupts key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the signal transducer and activator of transcription (STAT) pathway. By blocking these pathways, this compound reduces cell proliferation, induces apoptosis, and inhibits angiogenesis .
類似化合物との比較
FGFR1 inhibitor-9 is unique compared to other FGFR1 inhibitors due to its specific chemical structure and binding affinity. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor approved for treating urothelial carcinoma with FGFR2/3 alterations.
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity against FGFR-deregulated tumors.
Pemigatinib: An FGFR1/2/3 inhibitor approved for treating cholangiocarcinoma with FGFR2 fusions
This compound stands out due to its selective inhibition of FGFR1 and its potential for reduced off-target effects and toxicity .
特性
分子式 |
C27H20ClNO5 |
|---|---|
分子量 |
473.9 g/mol |
IUPAC名 |
2-chloro-3-[4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C27H20ClNO5/c1-33-22-14-8-16(15-23(22)34-2)7-13-21(30)17-9-11-18(12-10-17)29-25-24(28)26(31)19-5-3-4-6-20(19)27(25)32/h3-15,29H,1-2H3/b13-7+ |
InChIキー |
DDIOTXWMFDPYMC-NTUHNPAUSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



